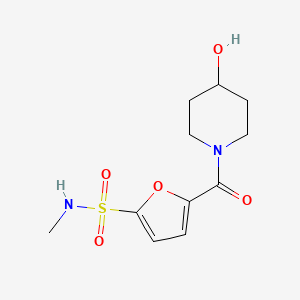
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide: . This compound features a furan ring, a piperidine ring, and a sulfonamide group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the piperidine and sulfonamide groups. One common synthetic route is the reaction of furan-2-carboxylic acid with 4-hydroxypiperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with methylamine to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophiles such as ammonia (NH3) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Piperidinol derivatives.
Substitution: : Various substituted sulfonamides.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : It may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Application in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide: can be compared to other similar compounds such as furan-2-carboxylic acid derivatives and piperidine-based sulfonamides . Its uniqueness lies in the combination of the furan ring, piperidine ring, and sulfonamide group, which provides distinct chemical properties and reactivity.
List of Similar Compounds
Furan-2-carboxylic acid derivatives
Piperidine-based sulfonamides
Furan-2-sulfonic acid derivatives
Piperidinol derivatives
生物活性
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- CAS Number : 1171523-19-5
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Notably, sulfonamides have been recognized for their role as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.
-
Inhibition of Carbonic Anhydrases :
- The compound has been studied for its inhibitory effects on human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. In vitro studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against these isoforms .
- Cell Viability and Migration :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of piperidine derivatives through cyclization reactions. The structure-activity relationship indicates that modifications at the piperidine ring can significantly influence biological activity.
| Compound | CA IX Inhibition (nM) | Cell Line | Viability Reduction (%) |
|---|---|---|---|
| 16a | 51.6 | HT-29 | 20% at 400 μM |
| 16b | 99.6 | MDA-MB-231 | Significant under hypoxia |
| 16e | Not specified | MG-63 | Better than AZM |
Case Studies
Several studies have explored the efficacy of sulfonamide derivatives, including those structurally related to this compound:
- Study on CA Inhibitors :
- Cell Migration Studies :
特性
IUPAC Name |
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMSSPLYZBUUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














